(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid
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Overview
Description
(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid: is a complex organic compound characterized by its unique structural components, including a benzofuran ring, a sulfonylamino group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,2-dimethyl-3H-1-benzofuran and phenylalanine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the sulfonyl group could produce the corresponding sulfide.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry
Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the benzofuran and phenylpropanoic acid moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)amino]-3-phenylpropanoic acid: Similar structure but lacks the sulfonyl group, which may result in different biological activity.
(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring, potentially altering its reactivity and interactions.
Uniqueness
The presence of the sulfonylamino group in (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid distinguishes it from other similar compounds, potentially enhancing its ability to form specific interactions with biological targets. This unique feature can lead to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-19(2)12-14-11-15(8-9-17(14)25-19)26(23,24)20-16(18(21)22)10-13-6-4-3-5-7-13/h3-9,11,16,20H,10,12H2,1-2H3,(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBDQJOZSRSRII-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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